CalFluor 488 Azide, with the Chemical Abstracts Service number 1798305-98-2, is a specialized fluorogenic dye designed for bioorthogonal labeling. It operates by reacting specifically with alkyne groups, remaining non-fluorescent until activated. This unique property makes it particularly useful for applications requiring minimal background fluorescence, such as live-cell imaging and in vivo studies. The dye emits fluorescence in the green to far-red wavelength range, making it versatile for various imaging needs. Its development was spearheaded by Carolyn Bertozzi's research group, which aimed to overcome the limitations of traditional azide probes that necessitate washing steps to remove unreacted dyes .
CalFluor 488 Azide primarily participates in the Copper-Catalyzed Azide-Alkyne Cycloaddition reaction, commonly referred to as "click chemistry." This reaction involves a [2+3] cycloaddition between a terminal azide and a terminal alkyne, resulting in the formation of a 1,4-disubstituted 1,2,3-triazole product. The reaction is notable for its rapid kinetics and high specificity, allowing for real-time monitoring of reaction progress through fluorescence enhancement .
The activation mechanism of CalFluor 488 Azide involves a quenched-to-fluorescent shift upon reaction with alkynes. This means that the dye remains non-fluorescent until it successfully binds with an alkyne, thus minimizing background noise during imaging .
CalFluor 488 Azide exhibits high specificity in biological applications due to its bioorthogonal nature. It is particularly effective for labeling biomolecules such as proteins, glycans, DNA, and RNA in live cells without requiring wash steps. This specificity reduces non-specific binding and enhances the accuracy of imaging techniques. The dye's performance has been validated in various biological contexts, including complex tissue environments like mouse brain slices .
The synthesis of CalFluor 488 Azide typically involves the following steps:
These methods ensure that CalFluor 488 Azide can be produced with high purity and suitable reactivity for subsequent applications .
CalFluor 488 Azide has a wide range of applications in scientific research:
Interaction studies involving CalFluor 488 Azide have demonstrated its effectiveness in various biological assays. For instance, it has been utilized to monitor Cu-catalyzed click reactions in real-time using standard well plates. These studies have shown that CalFluor 488 Azide can effectively label cell-surface glycoconjugates and other biomolecules, providing insights into cellular interactions and dynamics .
CalFluor 488 Azide shares similarities with other fluorogenic azides but stands out due to its unique properties and applications. Here are some comparable compounds:
CalFluor 488 Azide's unique combination of no-wash requirements, high specificity, and effective fluorescence enhancement upon activation distinguishes it from these similar compounds, making it an invaluable tool in modern biochemical research.